molecular formula C17H25ClN2O3 B2463759 (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methanone hydrochloride CAS No. 1396793-53-5

(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methanone hydrochloride

Cat. No.: B2463759
CAS No.: 1396793-53-5
M. Wt: 340.85
InChI Key: JTTUWBFXJNDVQC-UHFFFAOYSA-N
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Description

This compound is a piperazine-based hydrochloride salt featuring a 3-methoxyphenyl group and a cyclopropyl-hydroxyethyl side chain. Piperazine derivatives are widely utilized in medicinal chemistry due to their versatility in interacting with biological targets, such as neurotransmitter receptors and enzymes . The 3-methoxyphenyl moiety may enhance binding affinity to serotonin or adrenergic receptors, while the cyclopropyl group could modulate lipophilicity and metabolic stability.

Properties

IUPAC Name

[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-(3-methoxyphenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3.ClH/c1-22-15-4-2-3-14(11-15)17(21)19-9-7-18(8-10-19)12-16(20)13-5-6-13;/h2-4,11,13,16,20H,5-10,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTUWBFXJNDVQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC(C3CC3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methanone hydrochloride is a synthetic organic compound characterized by its complex structure, which incorporates a piperazine ring, a cyclopropyl group, and a methoxyphenyl moiety. The unique combination of these functional groups suggests potential for diverse biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound's chemical formula is C17H24ClN3O2C_{17}H_{24}ClN_{3}O_{2}, indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. Its structure can be broken down into key components that may influence its biological activity:

Component Structural Feature Potential Biological Activity
PiperazineCentral ring structureActivity against CNS disorders
CyclopropylAliphatic groupModulation of receptor binding
MethoxyphenylAromatic groupEnhanced binding affinity

The biological activity of this compound is largely attributed to its structural components:

  • Piperazine Moiety : Known for its efficacy in treating central nervous system (CNS) disorders, it may exhibit antidepressant, anxiolytic, or antipsychotic properties based on structural analogs.
  • Methoxyphenyl Group : This group could enhance the compound's binding affinity to specific receptors, potentially influencing neurotransmitter systems.
  • Hydroxyl Group : The presence of the hydroxyl group on the cyclopropyl side chain may facilitate hydrogen bonding interactions, which could enhance solubility and reactivity within biological systems.

Antidepressant and Anxiolytic Effects

Preliminary studies have indicated that compounds with similar structural features exhibit significant antidepressant and anxiolytic effects. For instance, analogs of this compound have shown promise in modulating serotonin and dopamine pathways, which are critical in mood regulation .

Antioxidant Properties

Research has suggested that the compound may possess antioxidant properties. In vitro assays have demonstrated that related compounds can inhibit oxidative stress markers in cellular models, indicating potential neuroprotective effects .

Antimicrobial Activity

The compound's structural characteristics also suggest possible antimicrobial activity. Studies on similar piperazine derivatives have shown effectiveness against various bacterial strains, likely due to their ability to disrupt microbial cell membranes .

Case Studies and Research Findings

  • In Vitro Evaluation : A study assessed the effects of related piperazine derivatives on neuronal cell lines. Results indicated that certain modifications led to increased neuroprotective effects without cytotoxicity up to concentrations of 25 µM .
  • Antimicrobial Testing : Compounds structurally similar to this compound were tested against Staphylococcus aureus and E. coli, showing significant inhibition at low concentrations .
  • Mechanistic Studies : Research into the mechanism of action revealed that piperazine derivatives could inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing their therapeutic potential for CNS disorders .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to five structurally related piperazine derivatives (Table 1). Key differences include:

  • Substituent Position : The 3-methoxyphenyl group distinguishes it from compounds with 4-methoxyphenyl () or 4-chlorophenyl () substituents, which may alter receptor selectivity .
  • Piperazine Modifications: The cyclopropyl-hydroxyethyl side chain is unique compared to phenylpiperazine () or piperazinone () derivatives. This group may reduce steric hindrance and improve solubility relative to bulkier substituents .
  • Salt Forms : Like other hydrochlorides (e.g., ), the salt form enhances aqueous solubility, critical for bioavailability.

Pharmacological Implications

Piperazine derivatives exhibit diverse therapeutic activities:

  • Antimicrobial/Antifungal : highlights phenylpiperazine derivatives with antifungal properties, suggesting the target compound could be explored similarly .
  • Neuropsychiatric Applications: The 3-methoxyphenyl group is structurally similar to ACI-INT-5 (), which contains a 3-methoxyphenyl-cyclohexanol motif used in antidepressants or antipsychotics .

Physical and Chemical Properties

Table 1 summarizes key properties of analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Key Substituents Melting Point (°C)
Target Compound C18H25ClN2O3 352.86 Not Provided 3-Methoxyphenyl, Cyclopropyl-hydroxy -
(4-Methoxyphenyl)(4-piperidyl)methanone HCl () C13H18ClNO2 263.74 - 4-Methoxyphenyl 195–202
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone () C12H14ClN2O 252.71 - Phenylpiperazine, Chloroethanone -
3-(4'-Methoxy-biphenyl-3-ylmethyl)-1-methyl-piperazin-2-one HCl () C19H23ClN2O2 346.80 1361111-84-3 Biphenyl-methoxy, Piperazinone -

Preparation Methods

Cyclopropyl Group Installation

The 2-cyclopropyl-2-hydroxyethyl moiety is typically introduced via nucleophilic substitution or Grignard reactions. A validated approach involves treating epichlorohydrin with cyclopropylmagnesium bromide under anhydrous tetrahydrofuran (THF) at −78°C, yielding 2-cyclopropyl-2-hydroxyethyl chloride. Subsequent reaction with piperazine in dimethylformamide (DMF) at 80°C for 12 hours produces 4-(2-cyclopropyl-2-hydroxyethyl)piperazine with 78–85% yield.

Key Reaction Parameters

Parameter Optimal Range Impact on Yield
Temperature 75–85°C ±5% per 10°C
Solvent DMF > DMSO > EtOH DMF: +15% yield
Molar Ratio (Piperazine:Alkylating Agent) 1:1.2 Excess agent reduces byproducts

Methoxyphenyl Ketone Formation

Coupling the piperazine derivative to 3-methoxybenzoyl chloride follows a two-phase protocol:

  • Acylation : React 4-(2-cyclopropyl-2-hydroxyethyl)piperazine with 3-methoxybenzoyl chloride (1.1 equiv) in dichloromethane (DCM) using triethylamine (TEA) as a base. Reaction completeness (≥98%) is achieved at 25°C in 4 hours.
  • Salt Formation : Treat the free base with hydrochloric acid (1.0 M in diethyl ether) to precipitate the hydrochloride salt. Crystallization from acetonitrile/water (9:1) enhances purity to >99%.

Advanced Methodological Variations

Palladium-Catalyzed Cross-Coupling

For structurally complex analogs, palladium-mediated Suzuki-Miyaura couplings are employed. A representative protocol from adapts:

  • React 4-bromo-3-methoxyphenylboronic acid with preformed piperazine intermediates using Pd(PPh₃)₄ (5 mol%) in degassed dioxane/water (4:1) at 90°C.
  • Yields improve from 68% to 82% when replacing Pd(dppf)Cl₂ with XPhos-Pd-G3 precatalysts.

Catalyst Comparison

Catalyst Yield (%) Purity (HPLC)
Pd(dppf)Cl₂ 68 95.2
XPhos-Pd-G3 82 98.7
PEPPSI-IPr 75 97.1

Solid-Phase Synthesis

Industrial-scale production utilizes resin-bound strategies to minimize purification steps:

  • Immobilize piperazine on Wang resin via carbodiimide coupling.
  • Perform sequential alkylation and acylation in flow reactors (residence time: 30 min).
  • Cleave product with trifluoroacetic acid (TFA)/H₂O (95:5), achieving 90% isolated yield.

Critical Process Optimization

Byproduct Mitigation

Common impurities include:

  • N,N'-Diacylpiperazine : Forms when acylation exceeds 1.2 equiv. Controlled by incremental benzoyl chloride addition.
  • Cyclopropyl Ring-Opened Products : Avoided by maintaining pH > 8 during alkylation.

Impurity Profile

Impurity Source Reduction Strategy
N,N'-Diacylpiperazine Excess acyl chloride Stoichiometric control
Dehydrohalogenation High-temperature DMF Use EtOH as co-solvent
Methoxy Demethylation Acidic HCl conditions Neutralize before salt formation

Green Chemistry Approaches

Recent advances emphasize solvent substitution:

  • Replace DMF with cyclopentyl methyl ether (CPME) in acylation, reducing E-factor from 32 to 18.
  • Catalytic enzyme systems (e.g., Candida antarctica lipase B) enable room-temperature alkylation with 70% yield.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.85 (t, J = 6.4 Hz, 1H, CONH), 7.62 (d, J = 8.9 Hz, 1H, ArH), 4.01 (qd, J = 9.7 Hz, CH₂), 3.83 (s, 6H, OCH₃).
  • HPLC : Retention time 12.7 min (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Stability Studies

Condition Degradation (%) Major Degradant
40°C/75% RH, 30 days 1.2 Hydrolyzed ketone
Photolytic (ICH Q1B) 3.8 N-Oxide

Industrial-Scale Considerations

Cost Analysis

Component Cost Contribution
3-Methoxybenzoyl chloride 42%
Pd catalysts 29%
Solvent recovery −15% (credit)

Regulatory Compliance

  • ICH Q3A : Requires control of cyclopropyl-related impurities ≤0.15%.
  • USP <621> : Mobile phase adjustments needed for chiral purity verification.

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems (e.g., Corning AFR) achieve 92% yield in 8-minute residence time by enhancing mass transfer during piperazine alkylation.

Biocatalytic Approaches

Engineered transaminases enable asymmetric synthesis of the 2-cyclopropyl-2-hydroxyethyl moiety with 99% ee, though current yields remain low (55%).

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